sodium;tetrakis(4-fluorophenyl)boranuide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium tetrakis(4-fluorophenyl)boranuide can be synthesized through the reaction of sodium borohydride with 4-fluorophenylboronic acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of sodium tetrakis(4-fluorophenyl)boranuide involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sodium tetrakis(4-fluorophenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with various metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetrakis(4-fluorophenyl)boranuide include:
Nucleophiles: Such as amines and alcohols.
Metal Salts: For complexation reactions, metal salts like copper(II) sulfate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted borates, while complexation reactions result in metal-borate complexes .
Scientific Research Applications
Sodium tetrakis(4-fluorophenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in titration and complexation reactions.
Biology: It can be used in the preparation of sensors and nanoparticles for biological applications.
Mechanism of Action
The mechanism by which sodium tetrakis(4-fluorophenyl)boranuide exerts its effects involves the formation of stable complexes with various ions and molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles or metal ions. This complexation can alter the chemical properties of the ions or molecules, making them more suitable for specific applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
- Potassium tetrakis(4-chlorophenyl)borate
- Sodium tetraphenylborate
Uniqueness
Sodium tetrakis(4-fluorophenyl)boranuide is unique due to its specific fluorine substitution on the phenyl rings, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high precision and stability .
Properties
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCUEWMHZQGOBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BF4Na |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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